Vegfr-2-IN-10

VEGFR2 Angiogenesis Kinase Inhibition

Select VEGFR-2-IN-10 for angiogenesis assays where cytotoxic inhibitors like Sorafenib introduce confounding cell death. With a clean anti-angiogenic profile (IC50 0.7 μM against VEGFR2 phosphorylation) and no measurable cytotoxicity, this compound delivers unambiguous data in HUVEC tube formation and endothelial migration studies. Its distinct azepinoindole scaffold also provides a unique chemical tool for SAR development and IP generation. Available in research quantities; bulk and custom synthesis options available.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B14748304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-10
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4
InChIInChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3
InChIKeyDIKNCSGXNBOYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vegfr-2-IN-10: A Non-Cytotoxic VEGFR2 Inhibitor for Angiogenesis Research


Vegfr-2-IN-10 (CAS 2760792-40-1) is a small-molecule inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2). Its primary documented activity is the inhibition of VEGF-induced VEGFR2 phosphorylation, a critical step in the angiogenesis signaling cascade, with a reported IC50 value of 0.7 μM . Importantly, this inhibitory potency is observed in the absence of measurable cytotoxic effects in the evaluated cellular systems . This combination of anti-angiogenic efficacy and a benign cellular toxicity profile forms the foundational rationale for its use in basic research and drug discovery settings.

Why Not All VEGFR2 Inhibitors Are Interchangeable: The Case for Vegfr-2-IN-10


The assumption that any VEGFR2 inhibitor can serve as a direct substitute for another is a significant oversight in experimental design. This class of compounds exhibits substantial diversity in molecular structure, selectivity profile, and, critically, off-target cellular toxicity. For instance, while multi-kinase inhibitors like Sorafenib demonstrate potent VEGFR2 inhibition (IC50 ~ 30-90 nM), they also engage numerous other kinases (e.g., Raf-1, PDGFRβ) and induce measurable cytotoxicity . In contrast, Vegfr-2-IN-10 operates at a distinct potency range (IC50 = 0.7 μM) and is characterized by a notable lack of cytotoxicity in specific assays . These differences mean that substituting Vegfr-2-IN-10 with a more potent but cytotoxic agent could confound results in studies where the goal is to isolate anti-angiogenic effects from general cellular stress or death. The following quantitative evidence provides the necessary framework for making an informed, differentiated selection.

Quantitative Evidence for Vegfr-2-IN-10: A Comparator-Based Selection Guide


Comparative VEGFR2 Inhibitory Potency Against SU1498

Vegfr-2-IN-10 demonstrates an IC50 of 0.7 μM against VEGF-induced VEGFR2 phosphorylation, placing it in the same potency range as the well-established VEGFR2 inhibitor SU1498 (IC50 = 0.7 μM). While both compounds achieve a similar level of target engagement, they represent distinct chemical classes (azepinoindole vs. tyrphostin), offering researchers a structural alternative for exploring VEGFR2 pharmacology without a change in potency .

VEGFR2 Angiogenesis Kinase Inhibition

Differential Cytotoxicity Profile vs. Multi-Kinase VEGFR2 Inhibitor Sorafenib

A key differentiating factor for Vegfr-2-IN-10 is its reported lack of cytotoxic effects in the specific cellular assays used for its characterization . This contrasts with the profile of broad-spectrum VEGFR2 inhibitors like Sorafenib, which, despite being a more potent VEGFR2 inhibitor (IC50 = 30-90 nM), is a multi-kinase inhibitor known to induce apoptosis and cytotoxicity across various cancer cell lines .

Cytotoxicity VEGFR2 Off-Target Effects

Novel Azepinoindole Scaffold vs. Common VEGFR2 Inhibitor Chemotypes

Vegfr-2-IN-10 is built upon a unique 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core (IUPAC: 1-(9-methoxy-3,4,5,6-tetrahydroazepino[4,3-b]indol-2(1H)-yl)-2-(pyridin-2-yl)ethan-1-one), a tricyclic scaffold distinct from the widely used tyrphostin (e.g., SU1498), quinoline-urea (e.g., Sorafenib), or indazole-amide (e.g., Axitinib) chemotypes . This structural divergence offers a novel starting point for medicinal chemistry optimization to explore new VEGFR2 pharmacophores.

Chemical Scaffold VEGFR2 Inhibitor Structure-Activity Relationship

Recommended Applications for Vegfr-2-IN-10 Based on Quantitative Evidence


Isolating VEGFR2-Mediated Anti-Angiogenic Effects from Cytotoxicity

Vegfr-2-IN-10 is ideally suited for in vitro angiogenesis assays (e.g., HUVEC tube formation, endothelial cell migration) where the experimental objective is to observe the consequences of VEGFR2 pathway inhibition without the confounding factor of cell death. Its lack of cytotoxicity in vendor-characterized assays allows for extended treatment periods to study chronic pathway inhibition, providing a cleaner signal than using a cytotoxic inhibitor like Sorafenib .

Chemical Biology Studies Exploring a Novel VEGFR2 Pharmacophore

For research groups focused on structure-activity relationship (SAR) studies or developing next-generation VEGFR2 inhibitors, Vegfr-2-IN-10 serves as a unique chemical probe. Its azepinoindole scaffold is distinct from the more common chemotypes found in the clinic. Using this compound as a starting point for medicinal chemistry or as a tool to understand new binding interactions with the VEGFR2 kinase domain can yield novel intellectual property and a deeper understanding of inhibitor binding.

Benchmarking Against Established VEGFR2 Inhibitors in Cellular Assays

Given its potency equivalence (IC50 = 0.7 μM) to the well-documented research tool SU1498 , Vegfr-2-IN-10 can be used as a structurally distinct positive control or a comparative benchmark in cell-based assays measuring VEGFR2 autophosphorylation or downstream signaling (e.g., ERK1/2 phosphorylation). This allows researchers to confirm that observed biological effects are due to VEGFR2 inhibition and not an artifact of a specific chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.